molecular formula C19H22Cl2N2O2S B2870070 1-(2,4-DICHLORO-5-METHYLBENZENESULFONYL)-4-(2,6-DIMETHYLPHENYL)PIPERAZINE CAS No. 1023203-92-0

1-(2,4-DICHLORO-5-METHYLBENZENESULFONYL)-4-(2,6-DIMETHYLPHENYL)PIPERAZINE

Cat. No.: B2870070
CAS No.: 1023203-92-0
M. Wt: 413.36
InChI Key: XMHJXLRHGDBRFM-UHFFFAOYSA-N
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Description

1-(2,4-DICHLORO-5-METHYLBENZENESULFONYL)-4-(2,6-DIMETHYLPHENYL)PIPERAZINE is an organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-DICHLORO-5-METHYLBENZENESULFONYL)-4-(2,6-DIMETHYLPHENYL)PIPERAZINE typically involves the reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with 2,6-dimethylphenylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-DICHLORO-5-METHYLBENZENESULFONYL)-4-(2,6-DIMETHYLPHENYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(2,4-DICHLORO-5-METHYLBENZENESULFONYL)-4-(2,6-DIMETHYLPHENYL)PIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-DICHLORO-5-METHYLBENZENESULFONYL)-4-(2,6-DIMETHYLPHENYL)PIPERAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dichlorophenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine
  • 1-(2,4-Dichloro-5-methylphenyl)sulfonyl-4-phenylpiperazine
  • 1-(2,4-Dichloro-5-methylphenyl)sulfonyl-4-(2-methylphenyl)piperazine

Uniqueness

1-(2,4-DICHLORO-5-METHYLBENZENESULFONYL)-4-(2,6-DIMETHYLPHENYL)PIPERAZINE is unique due to the specific arrangement of its dichloro and dimethyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2,4-dichloro-5-methylphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2O2S/c1-13-5-4-6-14(2)19(13)22-7-9-23(10-8-22)26(24,25)18-11-15(3)16(20)12-17(18)21/h4-6,11-12H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHJXLRHGDBRFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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